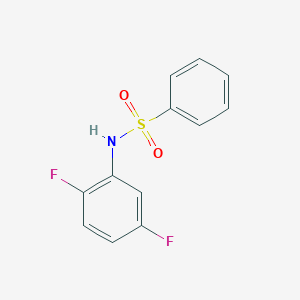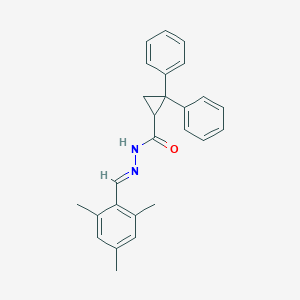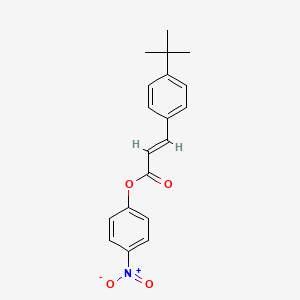
N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, also known as S-13, is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. S-13 is a hydrazide derivative that has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties.
作用機序
The mechanism of action of N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Studies have shown that this compound inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been found to inhibit the JAK/STAT signaling pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to exhibit anti-oxidant properties. Studies have shown that this compound reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to aging and disease.
実験室実験の利点と制限
One of the advantages of using N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its low toxicity. Studies have shown that this compound is well-tolerated in animals and does not cause significant side effects. Another advantage is its versatility. This compound can be used in various in vitro and in vivo models to study its effects on different cell types and tissues.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in a consistent and reproducible manner. Another limitation is its relatively short half-life, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the identification of the specific signaling pathways that are targeted by this compound. This could lead to the development of more targeted therapies for cancer and inflammatory diseases.
Conclusion:
This compound is a promising chemical compound that has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has several advantages for lab experiments, including its low toxicity and versatility, but also has limitations such as limited solubility and short half-life. Future research on this compound could lead to the development of more effective therapies for cancer and inflammatory diseases.
合成法
The synthesis of N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide involves the condensation reaction between 3-chlorobenzaldehyde and 2-(4-thiomorpholinyl)acetic hydrazide in the presence of a catalyst such as acetic acid. The resulting compound is then purified using column chromatography to obtain this compound in its pure form.
科学的研究の応用
N'-(3-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its anti-tumor properties. Studies have shown that this compound inhibits the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-tumor properties, this compound has also been found to exhibit anti-inflammatory properties. Studies have shown that this compound reduces the production of pro-inflammatory cytokines and chemokines, which are molecules that contribute to the inflammation process. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
特性
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-12-3-1-2-11(8-12)9-15-16-13(18)10-17-4-6-19-7-5-17/h1-3,8-9H,4-7,10H2,(H,16,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESOZWQWANJSHU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)

![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)